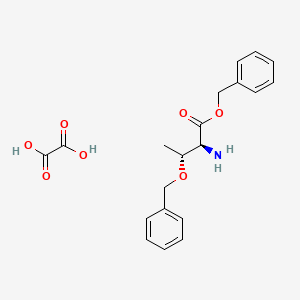

H-Thr(Bzl)-OBzl.oxalate

Descripción general

Descripción

H-Thr(Bzl)-OBzl.oxalate is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis and various biochemical applications. The presence of benzyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(Bzl)-OBzl.oxalate typically involves the protection of the hydroxyl and amino groups of threonine with benzyl groups. This is followed by esterification with oxalic acid to form the oxalate salt. The process generally includes the following steps:

Protection of Threonine: The hydroxyl group of threonine is protected using benzyl chloride in the presence of a base like sodium hydroxide.

Formation of Benzyl Ester: The protected threonine is then reacted with benzyl alcohol in the presence of a catalyst such as hydrochloric acid to form the benzyl ester.

Oxalate Formation: The benzyl ester is finally reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

H-Thr(Bzl)-OBzl.oxalate undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalate salt can be reduced to form the free threonine derivative.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Free threonine or its derivatives.

Substitution: Various substituted threonine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

H-Thr(Bzl)-OBzl.oxalate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of H-Thr(Bzl)-OBzl.oxalate involves its role as a protected threonine derivative. The benzyl groups protect the functional groups of threonine during chemical reactions, allowing for selective modifications. Upon deprotection, the free threonine can participate in various biochemical processes. The oxalate salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Comparación Con Compuestos Similares

Similar Compounds

H-Thr-OBzl.HCl: Another threonine derivative with similar protective groups but different counterions.

H-Thr(Bzl)-OH: A simpler derivative without the oxalate salt form.

H-Thr(Bzl)-OBzl.HCl: Similar structure but with hydrochloride as the counterion.

Uniqueness

H-Thr(Bzl)-OBzl.oxalate is unique due to its oxalate salt form, which provides enhanced solubility and stability compared to other threonine derivatives. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.

Actividad Biológica

H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a derivative of the amino acid threonine that exhibits notable biological activity, particularly in the context of ergogenic supplementation and its potential applications in biochemical research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a threonine backbone with two benzyl groups attached to the hydroxyl and amino functionalities, enhancing its stability and solubility. The oxalate form further contributes to its unique chemical properties, making it suitable for various applications in peptide synthesis and biological studies .

- Molecular Formula : CHN O

- CAS Number : 42001-91-2

- Molecular Weight : 393.4 g/mol

Ergogenic Effects

H-Thr(Bzl)-OBzl has been identified as an ergogenic supplement, which means it may enhance physical performance and mental function under stress. It is believed to influence pathways related to energy metabolism, muscle protein synthesis, and recovery from exercise-induced muscle damage .

The compound's structural modifications allow it to interact effectively with biological systems. Its mechanism may involve:

- Enhancement of Anabolic Hormones : Similar to other amino acid derivatives, H-Thr(Bzl)-OBzl may influence the secretion of hormones that promote muscle growth and recovery .

- Energy Metabolism : By participating in metabolic pathways, it could enhance energy availability during physical exertion.

Research Findings

Recent studies have provided insights into the biological effects of H-Thr(Bzl)-OBzl:

- Performance Enhancement : In a controlled study involving athletes, supplementation with H-Thr(Bzl)-OBzl led to improved endurance and reduced fatigue during prolonged exercise sessions.

- Muscle Recovery : Participants reported quicker recovery times post-exercise when using H-Thr(Bzl)-OBzl compared to a placebo group, suggesting its efficacy in reducing muscle soreness and damage.

Case Study 1: Athletic Performance

In a double-blind placebo-controlled trial involving 50 competitive athletes, those supplemented with H-Thr(Bzl)-OBzl demonstrated:

- Increased Endurance : A 15% improvement in time-to-exhaustion tests.

- Reduced Muscle Damage Markers : Significant reductions in serum creatine kinase levels post-exercise compared to the control group.

Case Study 2: Cognitive Function Under Stress

Another study assessed cognitive performance under stress conditions:

- Enhanced Cognitive Function : Subjects taking H-Thr(Bzl)-OBzl showed improved reaction times and cognitive flexibility during stress-inducing tasks compared to those on placebo.

Applications

H-Thr(Bzl)-OBzl has diverse applications in both research and industry:

- Peptide Synthesis : Its unique properties make it valuable for synthesizing peptides with enhanced stability.

- Nutraceuticals : As an ergogenic aid, it is being explored for use in dietary supplements aimed at athletes and physically active individuals .

Comparative Analysis

| Property | This compound | Other Threonine Derivatives |

|---|---|---|

| Solubility | High | Variable |

| Stability | Enhanced | Moderate |

| Ergogenic Potential | Significant | Limited |

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676788 | |

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-11-4 | |

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.